2-Chloro-6-(piperazin-1-yl)benzonitrile
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Overview
Description
2-Chloro-6-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12ClN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a piperazine ring at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(piperazin-1-yl)benzonitrile typically involves the reaction of 2-chloro-6-nitrobenzonitrile with piperazine. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(piperazin-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzonitriles.
Oxidation: Formation of piperazine N-oxides.
Reduction: Formation of 2-chloro-6-(piperazin-1-yl)benzylamine.
Scientific Research Applications
2-Chloro-6-(piperazin-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Research: It serves as a ligand in the study of receptor-ligand interactions, especially in the context of neurotransmitter receptors.
Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring mimics the structure of endogenous ligands, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to changes in signal transduction pathways, ultimately affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(1-piperidinyl)benzonitrile
- 2-Fluoro-6-(1-pyrrolidinyl)benzonitrile
- 4-Chloro-2-(1-piperazinyl)benzonitrile
Uniqueness
2-Chloro-6-(piperazin-1-yl)benzonitrile is unique due to the presence of both a chlorine atom and a piperazine ring on the benzonitrile core. This combination imparts distinct physicochemical properties and biological activities, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C11H12ClN3 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-chloro-6-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H12ClN3/c12-10-2-1-3-11(9(10)8-13)15-6-4-14-5-7-15/h1-3,14H,4-7H2 |
InChI Key |
DBIJKTITDDKLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)C#N |
Origin of Product |
United States |
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